molecular formula C10H21BO2 B1346348 Vinylboronic acid dibutyl ester CAS No. 6336-45-4

Vinylboronic acid dibutyl ester

Cat. No.: B1346348
CAS No.: 6336-45-4
M. Wt: 184.09 g/mol
InChI Key: JQKJEPJLCSCBGW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Vinylboronic acid dibutyl ester, also known as VBADE, is primarily used in the realm of organic synthesis . Its primary targets are organic molecules where it acts as a Lewis acid, accepting electrons and fostering chemical bonding .

Mode of Action

VBADE interacts with its targets through a process known as vinylation . In this process, VBADE donates a vinyl group to the target molecule, thereby modifying its structure. This interaction can result in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Biochemical Pathways

VBADE is often used in Suzuki coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds between a boronic acid and a halide . This makes VBADE valuable in the synthesis of various organic compounds, including β,β-diarylated vinyl boronates and γ-carbonyl vinyl boronates .

Pharmacokinetics

VBADE is a liquid at room temperature, with a boiling point of 35-40 °C under reduced pressure and a density of 0.835 g/mL at 25 °C . These properties suggest that VBADE could be absorbed and distributed in an organism, but further studies are needed to confirm this.

Result of Action

The result of VBADE’s action is the formation of new organic compounds through the process of vinylation . This can lead to the synthesis of complex organic structures, including conjugated dendrimers . The exact molecular and cellular effects of VBADE’s action would depend on the specific context of its use.

Action Environment

The action of VBADE can be influenced by various environmental factors. For instance, its stability is maintained by the presence of a stabilizer, phenothiazine, which prevents it from polymerizing . Additionally, VBADE should be stored at a temperature between 2-8°C to maintain its integrity . The efficacy of VBADE in chemical reactions can also be influenced by the presence of other reagents, the temperature, and the pH of the reaction environment.

Preparation Methods

Vinylboronic acid dibutyl ester can be synthesized through several methods. One common method involves the hydroboration of alkenes or alkynes with pinacolborane (HBpin) in the presence of a catalyst. For example, hexamethyldisilazane lithium can be used as a precatalyst to promote the hydroboration reaction . Another method involves the use of tropylium salts to catalyze the hydroboration of alkynes, resulting in the formation of vinylboronates . Industrial production methods typically involve similar hydroboration reactions, often optimized for large-scale synthesis.

Chemical Reactions Analysis

Vinylboronic acid dibutyl ester undergoes various types of chemical reactions, including:

Common reagents used in these reactions include pinacolborane, palladium catalysts, and various halides. The major products formed from these reactions are typically boronic acids, boronates, and carbon-carbon bonded compounds .

Scientific Research Applications

Vinylboronic acid dibutyl ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Vinylboronic acid dibutyl ester can be compared with other similar compounds, such as:

This compound is unique due to its dibutyl ester group, which provides specific reactivity and stability in various chemical reactions.

Properties

IUPAC Name

dibutoxy(ethenyl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21BO2/c1-4-7-9-12-11(6-3)13-10-8-5-2/h6H,3-5,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKJEPJLCSCBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=C)(OCCCC)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284808
Record name Vinylboronic acid dibutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6336-45-4
Record name Dibutoxyvinylborane
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Record name Vinylboronic acid dibutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibutyl Vinylboronate (stabilized with Phenothiazine)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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